molecular formula C7H7ClN4 B13341037 (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

Cat. No.: B13341037
M. Wt: 182.61 g/mol
InChI Key: IJWJPMIBIVFTHF-UHFFFAOYSA-N
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Description

(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is a chemical compound with the molecular formula C7H8N4Cl It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-amino-5-chloropyrazole with formamide, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine hydrochloride
  • (4-(Pyridin-4-yl)pyrimidin-2-yl)methanamine hydrochloride
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Uniqueness

(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine is unique due to its specific structural features, such as the presence of a chlorine atom and a methanamine group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine

InChI

InChI=1S/C7H7ClN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H,1,9H2

InChI Key

IJWJPMIBIVFTHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)CN)Cl

Origin of Product

United States

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